5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
Overview
Description
BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.
Mechanism of Action
Target of Action
4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .
Mode of Action
4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .
Biochemical Pathways
4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .
Pharmacokinetics
4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .
Action Environment
The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .
Biochemical Analysis
Biochemical Properties
4’-Hydroxy Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . The main targets of 4’-Hydroxy Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . Strong inhibition of the activated BCR-ABL kinase distinguishes 4’-Hydroxy Dasatinib from other CML treatments .
Cellular Effects
4’-Hydroxy Dasatinib has shown promising anti-leukemic activity in preclinical models of CML . It inhibits the proliferation, adhesion, migration, and invasion of CML cells in vitro . The inhibition of these cellular processes is achieved by blocking the signals from the tyrosine kinases to the leukemia cells, causing the cells to die .
Molecular Mechanism
4’-Hydroxy Dasatinib works by blocking the proteins (kinases) from sending signals to the leukemia cells to grow . This blocking of signals causes the leukemia cells to die . It is a more potent inhibitor than imatinib against wild-type BCR-ABL and has also shown preclinical activity against all but one of the imatinib-resistant BCR-ABL mutants tested to date .
Temporal Effects in Laboratory Settings
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours .
Dosage Effects in Animal Models
In animal models, the IC50 of 4’-Hydroxy Dasatinib ranged from 0.7 μM to 14.2 μM . The sensitivity to 4’-Hydroxy Dasatinib and the inhibition level of phospho-BCR-ABL, phospho-FAK576/577, and phospho-Akt were found to be good predictors of the drug’s effectiveness .
Metabolic Pathways
4’-Hydroxy Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Transport and Distribution
The efflux of 4’-Hydroxy Dasatinib is regulated by ABCC4 and ABCC6 transporters . Nilotinib and ponatinib are transported passively, as no role of transporters has been found in their case .
Properties
IUPAC Name |
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474432 | |
Record name | UNII-7EW75J44EY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-57-3 | |
Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS-748730 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-7EW75J44EY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-748730 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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